molecular formula C5H2BrClN4 B12952174 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B12952174
M. Wt: 233.45 g/mol
InChI Key: RIARTCHXBPWAMH-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-benzyl-[1,2,4]triazole-3,5-diamine with 1,3-diketones or 1,1,3,3-tetramethoxypropane, followed by a Dimroth rearrangement to form the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern (bromo and chloro groups) and its ability to inhibit CDK2 selectively. This makes it a valuable compound for targeted cancer therapy and other medicinal applications .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-4-9-10-5-8-1-3(7)2-11(4)5/h1-2H

InChI Key

RIARTCHXBPWAMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NN=C(N21)Br)Cl

Origin of Product

United States

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